molecular formula C21H19F3N2O4S B13821131 2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(3-phenoxyphenyl)-ethanesulfonamide

2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(3-phenoxyphenyl)-ethanesulfonamide

Cat. No.: B13821131
M. Wt: 452.4 g/mol
InChI Key: SYNCGQHKNMOTFS-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(3-phenoxyphenyl)-ethanesulfonamide is a heterocyclic organic compound with the molecular formula C21H19F3N2O4S . This compound is known for its unique chemical structure, which includes trifluoromethyl, pyridinyl, and phenoxyphenyl groups, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(3-phenoxyphenyl)-ethanesulfonamide typically involves the use of Suzuki–Miyaura coupling reactions . This method is widely applied due to its mild reaction conditions and functional group tolerance. The process involves the coupling of boron reagents with halides in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(3-phenoxyphenyl)-ethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(3-phenoxyphenyl)-ethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(3-phenoxyphenyl)-ethanesulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyridinyl and phenoxyphenyl groups contribute to its binding affinity to target proteins, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(3-phenoxyphenyl)-ethanesulfonamide stands out due to its unique combination of trifluoromethyl, pyridinyl, and phenoxyphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H19F3N2O4S

Molecular Weight

452.4 g/mol

IUPAC Name

2,2,2-trifluoro-N-[(6-methoxypyridin-3-yl)methyl]-N-(3-phenoxyphenyl)ethanesulfonamide

InChI

InChI=1S/C21H19F3N2O4S/c1-29-20-11-10-16(13-25-20)14-26(31(27,28)15-21(22,23)24)17-6-5-9-19(12-17)30-18-7-3-2-4-8-18/h2-13H,14-15H2,1H3

InChI Key

SYNCGQHKNMOTFS-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)CN(C2=CC(=CC=C2)OC3=CC=CC=C3)S(=O)(=O)CC(F)(F)F

Origin of Product

United States

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